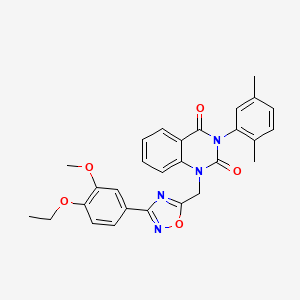
3-(2,5-dimethylphenyl)-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,5-dimethylphenyl)-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C28H26N4O5 and its molecular weight is 498.539. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(2,5-dimethylphenyl)-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline that has garnered attention for its potential biological activities. Quinazoline derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound based on recent research findings.
Chemical Structure and Synthesis
The compound features a quinazoline core substituted at various positions by a 2,5-dimethylphenyl group and a 1,2,4-oxadiazol moiety. The synthesis typically involves multi-step organic reactions aimed at achieving the desired substitution pattern while maintaining structural integrity.
Antimicrobial Activity
Research has shown that quinazoline derivatives exhibit significant antimicrobial properties. A study evaluated a series of quinazoline-2,4(1H,3H)-dione derivatives against various bacterial strains using the Agar well diffusion method. The results indicated that compounds similar to the target compound displayed moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
- Inhibition Zones : Compounds showed inhibition zones ranging from 10 mm to 13 mm against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating moderate effectiveness compared to standard antibiotics like ampicillin .
Antidiabetic Activity
Quinazoline derivatives have also been explored for their antidiabetic properties. In vitro studies assessed the ability of synthesized compounds to inhibit α-amylase and α-glucosidase enzymes. Some derivatives exhibited moderate inhibitory activity compared to acarbose, a standard antidiabetic drug. The most potent compounds demonstrated an inhibitory effect that was approximately half as effective as acarbose at specific concentrations .
Anticancer Potential
The anticancer activity of quinazoline derivatives has been well-documented. A series of studies have shown that certain quinazoline compounds can inhibit cancer cell proliferation across various cell lines. For example:
- Cell Line Studies : Compounds were tested against human leukemia cell lines (K562 and HL-60), showing promising cytotoxic effects with IC50 values in the low micromolar range .
Case Study 1: Antiviral Activity
A library of quinazoline derivatives was evaluated for antiviral activity against vaccinia and adenovirus. Notably, some compounds displayed EC50 values significantly lower than those of reference antiviral drugs like Cidofovir. This suggests that modifications to the quinazoline structure can enhance antiviral potency .
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory potential of quinazoline derivatives. Compounds were tested in murine models for their ability to reduce cytokine production and alleviate symptoms of acute lung injury induced by lipopolysaccharides (LPS). The results indicated that specific derivatives could significantly reduce inflammation without exhibiting immunotoxicity .
Summary of Findings
The biological activities associated with This compound suggest its potential as a multi-functional therapeutic agent. Key findings include:
特性
IUPAC Name |
3-(2,5-dimethylphenyl)-1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O5/c1-5-36-23-13-12-19(15-24(23)35-4)26-29-25(37-30-26)16-31-21-9-7-6-8-20(21)27(33)32(28(31)34)22-14-17(2)10-11-18(22)3/h6-15H,5,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZAIHOXEXMGIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=C(C=CC(=C5)C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














